molecular formula C13H10N2O2 B7788641 1,3-Di(2-pyridyl)-1,3-propanedione CAS No. 4773-20-0

1,3-Di(2-pyridyl)-1,3-propanedione

Cat. No. B7788641
CAS RN: 4773-20-0
M. Wt: 226.23 g/mol
InChI Key: DCGUVLMWGIPVDP-UHFFFAOYSA-N
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Description

1,3-Di(2-pyridyl)benzene is a compound that structurally resembles the widely-used ligand terpyridine . It has a molecular formula of C13H14N2 . The compound is used in the creation of various metal complexes, particularly those involving platinum (II), which have practical applications in areas such as organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of 1,3-Di(2-pyridyl)benzene involves starting from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . Other methods include cyclization of bisphenylamides in the presence of a mixture of phosphorus oxide and oxychloride .


Molecular Structure Analysis

The molecular structure of 1,3-Di(2-pyridyl)benzene has been determined by X-ray diffraction studies on a single crystal . The compound exhibits a NCN-cyclometalating ligand structure .


Chemical Reactions Analysis

1,3-Di(2-pyridyl)benzene can form complexes with various metal cations such as Pd (II), Pt (II), Fe (II), Ir (III), Ru (III) based on its ligand structure . The compound can also undergo ligand-centred reduction .


Physical And Chemical Properties Analysis

1,3-Di(2-pyridyl)benzene has a molecular weight of 198.269 g/mol . It has a boiling point of 117°C . The compound exhibits green and red phosphorescence in dichloromethane solution and in the solid state, respectively .

Mechanism of Action

Target of Action

1,3-Di(2-pyridyl)-1,3-propanedione, also known as 1,3-Di(pyridin-2-yl)propane-1,3-dione, is a compound that has been found to interact with various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of the compound. The compound acts as a ligand, binding to these metal cations and forming complexes .

Mode of Action

The compound interacts with its targets through a process known as cyclometallation . In this process, the compound forms a cyclic bond with the metal cation, resulting in a complex. Metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2, while the ions iridium (III), rhodium (III), and palladium (II) favor C4 metallation .

Biochemical Pathways

The biochemical pathways affected by 1,3-Di(2-pyridyl)-1,3-propanedione are primarily related to its photophysical properties . The compound’s interaction with metal cations results in complexes that exhibit photoluminescent and semiconducting properties . These properties allow the complexes to be used in various applications, including light-emitting electrochemical cells (LEEC), high-performance polymer solar cells (PSC), redox molecular wires, and supramolecular nanowires .

Result of Action

The result of the compound’s action is the formation of complexes with various metal cations . These complexes have unique photophysical properties, making them useful in a variety of applications . For example, the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .

Action Environment

The action of 1,3-Di(2-pyridyl)-1,3-propanedione can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal cations can be affected by the presence of other ligands or competing metal ions. Additionally, the photophysical properties of the resulting complexes can be influenced by factors such as temperature, pH, and the presence of other molecules .

Future Directions

The future directions for 1,3-Di(2-pyridyl)benzene largely involve its application in the creation of metal complexes for use in OLEDs and other electronic devices . Its potential as a cell imaging agent amenable to time-resolved detection procedures on the microsecond timescale has also been demonstrated .

properties

IUPAC Name

1,3-dipyridin-2-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUVLMWGIPVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963917
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(2-pyridyl)-1,3-propanedione

CAS RN

4773-20-0, 10198-89-7
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di(2-pyridyl)-1,3-propanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of o-bppdH?

A: 1,3-Di(pyridin-2-yl)propane-1,3-dione has the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol []. Its structure features two pyridine rings linked by a propane-1,3-dione bridge, making it a suitable ligand for forming metal complexes.

Q2: How does o-bppdH interact with metal ions?

A: The o-bppdH molecule acts as a bidentate ligand, typically coordinating to metal ions through its two oxygen atoms from the diketone moiety [, , ]. The nitrogen atoms on the pyridine rings can also participate in coordination, depending on the metal ion and reaction conditions.

Q3: What types of metal complexes can be formed with o-bppdH?

A: o-bppdH readily forms complexes with various metal ions, including cadmium [], copper [], iron [], and manganese []. The resulting complexes exhibit diverse structures, ranging from polynuclear chains [] and tetranuclear oligomers [] to dodecanuclear iron(III) complexes with a Fe4(OH)4 cubane core [].

Q4: What are the potential applications of o-bppdH-based metal complexes?

A: The unique properties of o-bppdH complexes make them attractive for various applications. For example, some complexes exhibit luminescence, making them potentially useful in materials science for light-emitting devices []. Additionally, [Mn3O(O2CMe)3(dpd)3/2)]2(I3)2, a manganese complex featuring o-bppdH, exhibits single-molecule magnet (SMM) behavior, opening avenues for applications in high-density information storage and quantum computing [].

Q5: Can o-bppdH be utilized in organic synthesis?

A: Yes, o-bppdH serves as a valuable building block in organic synthesis. For instance, it can be employed in multicomponent reactions to synthesize polysubstituted furans, which are important heterocyclic compounds with diverse biological activities [].

Q6: How does the structure of o-bppdH influence its halogen bonding ability?

A: Studies have shown that o-bppdH, along with its isomers m-bppdH and p-bppdH, can form halogen-bonded assemblies with 1,4-diiodotetrafluorobenzene (1,4-DITFB) []. The position of the nitrogen atom on the pyridine ring (ortho, meta, or para) significantly influences the resulting supramolecular architectures, highlighting the importance of structural variations in crystal engineering and materials design [].

Q7: Are there any reported analytical applications of o-bppdH?

A: Research indicates that o-bppdH can be utilized as a fluorogenic labeling reagent for carbohydrates []. This method enables sensitive HPLC-based detection of monosaccharides in complex biological matrices like blood and milk, demonstrating its potential in analytical chemistry and biochemistry [].

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